4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
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Overview
Description
4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrrolidine ring and a pyranochromene core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one typically involves multi-step organic reactions
Synthesis of Pyranochromene Core: The pyranochromene core can be synthesized through a condensation reaction between a chromene derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an intermediate compound containing a suitable leaving group.
Final Assembly: The final step involves the coupling of the pyrrolidine-substituted intermediate with the pyranochromene core, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl acetic acid
- 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[6,5-f]chromen-3-yl)-N-(2-pyridyl)acetamide
Uniqueness
4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the pyranochromene core. These structural elements contribute to its distinctive chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4,8,8-trimethyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H25NO5/c1-13-10-18(24)26-20-14-6-7-21(2,3)27-15(14)11-16(19(13)20)25-12-17(23)22-8-4-5-9-22/h10-11H,4-9,12H2,1-3H3 |
InChI Key |
OWPRYDZHAICDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N4CCCC4)(C)C |
Origin of Product |
United States |
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